N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)benzamide
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Overview
Description
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)benzamide typically involves the formation of the thiadiazole ring followed by the introduction of the ethoxyethyl and propylsulfanyl groups. The general synthetic route can be summarized as follows:
Formation of Thiadiazole Ring: The thiadiazole ring is usually synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Ethoxyethyl Group: The ethoxyethyl group can be introduced via alkylation reactions using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.
Introduction of Propylsulfanyl Group: The propylsulfanyl group is typically introduced through nucleophilic substitution reactions using propylthiol and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the thiadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the substituents used.
Scientific Research Applications
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as conductive polymers or sensors.
Mechanism of Action
The mechanism of action of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects, or disrupt the cell membrane of microorganisms, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinamine
- **N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
Uniqueness
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyethyl and propylsulfanyl groups may enhance its solubility, stability, and ability to interact with biological targets compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H21N3O2S2 |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-propylsulfanylbenzamide |
InChI |
InChI=1S/C16H21N3O2S2/c1-3-11-22-13-8-6-5-7-12(13)15(20)17-16-19-18-14(23-16)9-10-21-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,17,19,20) |
InChI Key |
UOGCMKZZYLRUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)NC2=NN=C(S2)CCOCC |
Origin of Product |
United States |
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